1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes multiple aromatic rings and methoxy groups
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-16-6-9-19(10-7-16)26-22-15-28-23-14-25(32-5)24(31-4)13-21(23)27(22)30(29-26)20-11-8-17(2)18(3)12-20/h6-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVNOLWXOXIPMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC(=C(C=C43)OC)OC)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of biocatalysts, such as Saccharomyces cerevisiae, in combination with natural deep eutectic solvents (NADES), has been explored for the eco-friendly production of chiral building blocks, which can be further utilized in the synthesis of complex organic compounds .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-dimethylphenyl)ethanone: A simpler compound with similar aromatic structures.
3,4-dimethoxyacetophenone: Shares methoxy groups and aromatic rings.
4-methoxybenzaldehyde: Contains methoxy and aromatic functionalities.
Uniqueness
1-(3,4-dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to its complex structure, which combines multiple aromatic rings and functional groups
Biological Activity
1-(3,4-Dimethylphenyl)-7,8-dimethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline (CAS Number: 901245-97-4) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 423.5 g/mol. The structure includes a pyrazoloquinoline core with dimethyl and dimethoxy substituents that enhance its solubility and reactivity.
| Property | Value |
|---|---|
| CAS Number | 901245-97-4 |
| Molecular Formula | C27H25N3O2 |
| Molecular Weight | 423.5 g/mol |
Anti-inflammatory Activity
Research indicates that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. Specifically, studies have shown that this compound can inhibit lipopolysaccharide (LPS)-stimulated nitric oxide (NO) production in RAW 264.7 macrophage cells. The mechanism involves the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
- Inhibition Potency : The compound demonstrated an IC50 value comparable to established anti-inflammatory agents. For instance, one study reported an IC50 of approximately 0.39 μM for related compounds, indicating strong potential for therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer properties of pyrazoloquinolines have been extensively studied. These compounds have been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Mechanisms of Action : The compound may exert its effects by modulating signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.
- Case Studies : In vitro studies have demonstrated that derivatives similar to this compound can significantly reduce cell viability in breast cancer and lung cancer cell lines .
Antimicrobial Activity
There is emerging evidence supporting the antimicrobial properties of pyrazoloquinoline derivatives:
- Broad Spectrum : Preliminary studies suggest activity against both Gram-positive and Gram-negative bacteria.
- Potential Applications : This activity could be leveraged for developing new antibiotics or adjunct therapies for resistant bacterial strains.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Dimethyl groups | Enhance lipophilicity and cellular uptake |
| Methoxy groups | Improve solubility and bioavailability |
| Positioning of substituents | Affects binding affinity to biological targets |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
